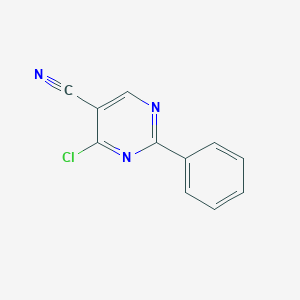

4-Chloro-2-phenylpyrimidine-5-carbonitrile

Übersicht

Beschreibung

4-Chloro-2-phenylpyrimidine-5-carbonitrile is a heterocyclic compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a pyrimidine derivative that contains a cyano group and a chloro substituent on the pyrimidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-phenylpyrimidine-5-carbonitrile typically involves the reaction of 2-phenylpyrimidine-5-carbonitrile with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds through the substitution of a hydrogen atom on the pyrimidine ring with a chlorine atom, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-2-phenylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide, ammonia, or thiourea under basic conditions.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products such as 4-amino-2-phenylpyrimidine-5-carbonitrile or 4-thio-2-phenylpyrimidine-5-carbonitrile can be formed.

Oxidation Products: Oxidized derivatives such as pyrimidine N-oxides.

Reduction Products: Reduced derivatives such as 4-amino-2-phenylpyrimidine-5-carbonitrile.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-Chloro-2-phenylpyrimidine-5-carbonitrile serves as a building block for synthesizing various pharmaceutical compounds. Its derivatives have been explored for potential therapeutic effects, particularly in cancer treatment.

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique chemical properties facilitate various synthetic pathways, making it an essential component in organic chemistry.

Material Science

In material science, this compound is employed in developing novel materials with specific properties for industrial applications. Its unique structure allows for modifications that can enhance material characteristics.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. It has been investigated as a tyrosine kinase inhibitor , specifically targeting the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The mechanism involves binding to the ATP-binding site of EGFR, inhibiting phosphorylation and downstream signaling pathways that promote cell proliferation and survival.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.09 |

| A549 | 0.03 |

These results demonstrate significant cytotoxicity comparable to leading chemotherapeutics, indicating its potential as an effective anticancer agent.

Anti-inflammatory Activity

The compound also shows promising anti-inflammatory properties. In vitro assays revealed that it significantly inhibits cyclooxygenase-2 (COX-2) activity, crucial in the inflammatory response.

| Compound | IC50 (µM) |

|---|---|

| This Compound | 0.04 |

| Celecoxib | 0.04 |

This indicates comparable efficacy to established anti-inflammatory drugs like celecoxib.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation, differentiation, or apoptosis .

Vergleich Mit ähnlichen Verbindungen

2-Phenylpyrimidine-5-carbonitrile: Lacks the chloro substituent, resulting in different reactivity and properties.

4-Bromo-2-phenylpyrimidine-5-carbonitrile: Similar structure but with a bromo group instead of a chloro group, leading to different chemical behavior.

4-Methyl-2-phenylpyrimidine-5-carbonitrile: Contains a methyl group instead of a chloro group, affecting its reactivity and applications.

Uniqueness: 4-Chloro-2-phenylpyrimidine-5-carbonitrile is unique due to the presence of both a chloro and a cyano group on the pyrimidine ring. This combination imparts distinct chemical properties, making it a valuable intermediate in various synthetic pathways and enhancing its potential for diverse applications in scientific research and industry .

Biologische Aktivität

4-Chloro-2-phenylpyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a chlorine atom at the 4-position and a phenyl group at the 2-position, along with a cyano group at the 5-position. This unique structure contributes to its biological activity and makes it a valuable scaffold for further modifications.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. It has been investigated as a tyrosine kinase inhibitor , particularly targeting the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The compound's mechanism involves binding to the ATP-binding site of EGFR, inhibiting phosphorylation and downstream signaling pathways that promote cell proliferation and survival .

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated significant cytotoxicity with IC50 values comparable to leading chemotherapeutics, indicating its potential as an effective anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.09 |

| A549 | 0.03 |

Anti-inflammatory Activity

The compound also shows promising anti-inflammatory properties. In vitro assays revealed that it significantly inhibits cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response. The reported IC50 values indicate comparable efficacy to established anti-inflammatory drugs like celecoxib .

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.04 |

| Celecoxib | 0.04 |

The biological activity of this compound can be attributed to several mechanisms:

- Tyrosine Kinase Inhibition : By inhibiting EGFR, it disrupts critical signaling pathways involved in tumor growth.

- COX-2 Inhibition : Reducing COX-2 levels leads to decreased production of pro-inflammatory mediators.

- Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties against various pathogens, enhancing its therapeutic profile .

Structure-Activity Relationships (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity:

- Substitution Variations : Changing the chlorine atom or modifying the phenyl group can lead to derivatives with improved potency or selectivity.

- Hybrid Compounds : Combining this scaffold with other pharmacophores may yield compounds with multi-target action profiles, beneficial for complex diseases like cancer .

Research Applications

This compound is not only relevant in cancer therapy but also shows potential in other therapeutic areas:

- Antitubercular Activity : Recent studies have explored its effectiveness against Mycobacterium tuberculosis, indicating a broader scope for use in infectious diseases .

- Neuroprotective Effects : Investigations into its role as an anti-Alzheimer's agent are ongoing, with initial results suggesting beneficial effects on neuroinflammation and neurodegeneration .

Eigenschaften

IUPAC Name |

4-chloro-2-phenylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3/c12-10-9(6-13)7-14-11(15-10)8-4-2-1-3-5-8/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHZWXOTSYNHPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C(=N2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356472 | |

| Record name | 4-chloro-2-phenylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33089-16-6 | |

| Record name | 4-chloro-2-phenylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.